Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent strategies. Its structure features a fluorobenzenesulfonylmethyl substituent at the C-6 position, a phenyl group at C-4, and an ethyl ester at C-5.
Properties
IUPAC Name |
ethyl 6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-2-28-19(24)17-16(12-29(26,27)15-10-8-14(21)9-11-15)22-20(25)23-18(17)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXLJQUVEDXLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzenesulfonyl Group: This is achieved through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.
Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at C-6
Brominated vs. Sulfonylated Derivatives
- Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The bromomethyl substituent at C-6 serves as a versatile synthon for further functionalization. For example, bromine can be replaced via nucleophilic substitution to introduce groups like sulfonamides or thiols.
Chlorinated Derivatives
- Ethyl 6-(chloromethyl)-4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Chloromethyl derivatives are intermediates for nanoparticle drug delivery systems. The fluorobenzenesulfonyl group in the target compound may offer superior solubility or binding affinity compared to chloromethyl analogs .
Substituent Variations at C-4
Phenyl vs. Heteroaryl Groups
Oxo vs. Thioxo Groups at C-2
Pharmacological and Physical Properties
Cytotoxicity and Enzyme Inhibition
- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
- Ethyl 6-(4-fluorophenyl)-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
Melting Points and Solubility
- Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Melting point: 258–259°C.
Biological Activity
Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines and features a sulfonyl group that enhances its chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 418.4 g/mol. The unique combination of substituents, including the fluorobenzenesulfonyl group, contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 902583-11-3 |
| Melting Point | Not available |
| Density | Not available |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Additionally, the compound has been evaluated for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions such as arthritis. This suggests a dual role in managing both pain and inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Tetrahydropyrimidine Core : Starting from appropriate aldehydes and amines.
- Introduction of the Sulfonyl Group : Using sulfonyl chlorides under basic conditions to achieve the desired substitution.
- Carboxylation : Incorporating carboxylic acid derivatives to complete the structure.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Anticancer Activity : A recent study published in European Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .
- Antimicrobial Assessment : Research conducted by Smith et al. (2023) showed that this compound had a minimum inhibitory concentration (MIC) lower than many existing antibiotics against resistant bacterial strains .
- Anti-inflammatory Research : A publication in Journal of Inflammation Research reported that treatment with this compound significantly reduced paw edema in rat models induced by carrageenan .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound can be synthesized via a Biginelli-like multicomponent reaction , modified to introduce the 4-fluorobenzenesulfonylmethyl group. Key steps include:
- Bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate to generate a bromomethyl intermediate .
- Nucleophilic substitution with 4-fluorobenzenesulfinate to install the sulfonylmethyl group.
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) . Methodological Tip: Monitor reaction progress using TLC and confirm intermediates via NMR (e.g., disappearance of CHBr at δ 4.3–4.5 ppm) .
Q. How can spectroscopic techniques characterize this compound?
- NMR : Key signals include the sulfonylmethyl protons (δ 3.8–4.1 ppm, singlet) and the tetrahydropyrimidine NH (δ 9.5–10.5 ppm, broad) .
- IR : Confirm carbonyl (C=O, ~1690 cm) and sulfonyl (S=O, ~1350/1150 cm) stretches .
- X-ray crystallography : Use SHELX programs for structure refinement. For example, the torsion angle between the sulfonyl group and pyrimidine ring informs conformational stability .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial screening : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 6.25 µg/mL indicates potency) .
- Carbonic anhydrase inhibition : Measure IC via stopped-flow CO hydration assay; sulfonamide derivatives often show nM–µM inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. sulfamoyl groups) impact biological activity?
- Substituent effects : Fluorine at the para-position enhances lipophilicity and target binding (e.g., 4-fluorophenyl derivatives in show MIC = 3.12 µg/mL vs. non-fluorinated analogues at 12.5 µg/mL) .
- Sulfonyl vs. sulfamoyl : Sulfamoyl groups (e.g., in ) improve solubility but may reduce membrane permeability compared to hydrophobic sulfonyl groups.
Q. What computational methods support SAR and target identification?
- DFT studies : Optimize geometry at B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) correlates with reactivity .
- Molecular docking : Dock into M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) to predict binding modes. The sulfonylmethyl group may occupy a hydrophobic pocket .
Q. How can crystallographic data resolve conformational ambiguities?
- ORTEP-3 analysis : Use SHELXL to refine single-crystal structures. For example, the dihedral angle between the benzenesulfonyl and pyrimidine rings (e.g., 85.2° in ) affects intramolecular interactions .
- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify tetrahydropyrimidine ring distortion (e.g., , ) .
Data Contradiction Analysis
Q. Why do similar derivatives show conflicting bioactivity profiles?
- Example : Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () is inactive against M. tuberculosis, while fluorinated analogues ( ) are potent.
- Resolution : Fluorine’s electronegativity enhances electrostatic interactions with bacterial targets, whereas cyano groups may sterically hinder binding .
Methodological Recommendations
- Crystallography : Use SHELXTL for high-resolution refinement; report R-factors ≤ 0.05 .
- SAR Optimization : Combine synthetic chemistry with molecular dynamics (MD) simulations to prioritize fluorinated/sulfonylated derivatives .
- Data Reproducibility : Validate biological assays using positive controls (e.g., isoniazid for M. tuberculosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
